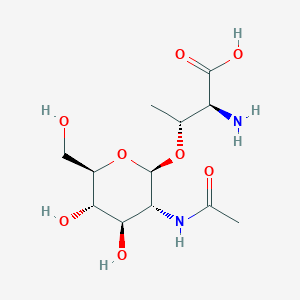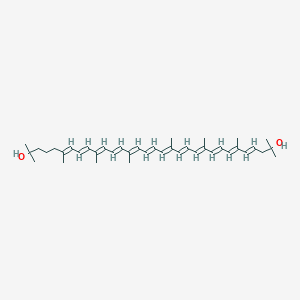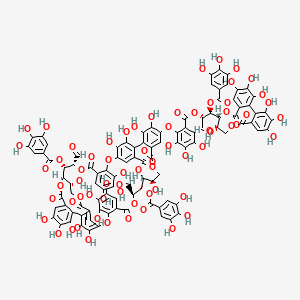
16-Oxohexadecanoic acid
Descripción general
Descripción
16-Oxohexadecanoic acid, also known as 16-Oxopalmitate or 16-oxopalmitic acid, is an ω-oxo fatty acid derived from hexadecanoic acid . It has a molecular formula of C16H30O3, an average mass of 270.408 Da, and a monoisotopic mass of 270.219482 Da .
Molecular Structure Analysis
The molecular structure of 16-Oxohexadecanoic acid consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
16-Oxohexadecanoic acid has an average mass of 270.408 Da and a monoisotopic mass of 270.219482 Da . More detailed physical and chemical properties were not found in the search results.Relevant Papers One relevant paper found discusses the role of a cell-free extract from suberizing potato (Solanum tuberosum L.) tuber disks in catalyzing the conversion of 16-hydroxy [G-3H]hexadecanoic acid to the corresponding dicarboxylic acid . This suggests that 16-Oxohexadecanoic acid could play a role in suberin biosynthesis in potato disks .
Aplicaciones Científicas De Investigación
Oxidation and Enzymatic Studies
Research by Davis et al. (1996) explored the cytochrome P450 enzymes' role in oxidizing aldehydes to corresponding acids or olefins. They specifically examined the cytochrome P450 BM-3 (CYP102)-catalyzed oxidation of fatty acids with terminal aldehyde groups, including 16-oxohexadecanoic acid, leading to the exclusive production of the corresponding α,ω-diacids (Davis et al., 1996).
Synthesis and Mass Spectrometry in Plant Cutins
Tulloch (1980) synthesized methyl esters of 16-carbon acids found in plant cutin. The study detailed the preparation of various oxo and hydroxy esters, including 16-oxohexadecanoic acid, demonstrating its significance in the study of plant biology and biochemistry (Tulloch, 1980).
Biochemical Studies in Plant Suberin Synthesis
Agrawal and Kolattukudy (1977) investigated the enzyme activities in suberizing potato tuber disks. They found that 16-oxohexadecanoic acid was an intermediate in the conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid, highlighting its role in plant biochemistry, particularly in suberin biosynthesis (Agrawal & Kolattukudy, 1977).
Application in Aliphatic Polyesters and Material Science
Arrieta-Báez et al. (2011) utilized 16-oxohexadecanoic acid as a starting material for synthesizing a range of chemicals and bio-polyesters. Their research demonstrates the potential of this compound in developing non-toxic, physically advantageous materials from natural sources (Arrieta-Báez et al., 2011).
Study in Medicinal Chemistry
Lee et al. (2008) synthesized and evaluated 16-oxo-hexadecanoic acid derivatives for fatty acid metabolism in mouse myocardium. This study provided insights into the utilization of such compounds in medical research, especially in tracing metabolic pathways (Lee et al., 2008).
Propiedades
IUPAC Name |
16-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUEIHJDGURIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579763 | |
| Record name | 16-Oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Oxohexadecanoic acid | |
CAS RN |
69275-06-5 | |
| Record name | 16-Oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)



![3-acetamido-N-[4-(4-methylsulfonylphenyl)-2-thiazolyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B1257216.png)



![6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole](/img/structure/B1257226.png)
